Product packaging for URS-12-EN-3beta-ol, benzoate(Cat. No.:CAS No. 4660-99-5)

URS-12-EN-3beta-ol, benzoate

Cat. No.: B12760205
CAS No.: 4660-99-5
M. Wt: 530.8 g/mol
InChI Key: IGRQFDSINDYBII-CHJSFGPSSA-N
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Description

Significance of Pentacyclic Triterpenoids in Phytochemistry and Chemical Biology

The significance of pentacyclic triterpenoids in phytochemistry and chemical biology is multifaceted. In plants, they are believed to play crucial roles in defense mechanisms against pathogens and herbivores. ijnrd.orgnih.gov From a chemical biology perspective, these compounds have garnered considerable attention due to their broad spectrum of pharmacological activities. researchgate.net Researchers have extensively investigated their potential as anti-inflammatory, anticancer, antimicrobial, and hepatoprotective agents. ijnrd.orgsinica.edu.tw The exploration of structure-activity relationships within this class of compounds is an active area of research, aiming to optimize their therapeutic potential. sinica.edu.tw

Overview of Ursane (B1242777) Triterpenoids and Their Structural Diversity

Among the various classes of pentacyclic triterpenoids, the ursane-type is a prominent and widely studied scaffold. foodstruct.com Ursane triterpenoids are characterized by a specific five-ring carbon skeleton, with methyl groups at defined positions that distinguish them from other triterpenoid (B12794562) types like oleanane (B1240867). mdpi.com The structural diversity within the ursane family arises from variations in the number and position of functional groups such as hydroxyls, carboxyls, and acetyls, as well as the presence of double bonds. mdpi.comnih.gov This structural variety is a key determinant of their biological activities. nih.govmdpi.com For instance, the presence and location of a carboxyl group can influence a compound's inhibitory activity on certain enzymes. mdpi.com

Contextualization of Urs-12-en-3beta-ol, benzoate (B1203000) within the Ursane Chemical Space

Urs-12-en-3beta-ol, benzoate, is a specific derivative within the vast ursane chemical space. Its core structure is Urs-12-en-3beta-ol, also known as α-amyrin, a common ursane-type triterpenoid. cymitquimica.com The defining feature of this particular compound is the benzoate group attached at the 3-beta position of the ursane skeleton. This esterification with benzoic acid modifies the properties of the parent α-amyrin molecule. While α-amyrin itself is a well-studied triterpenoid, the addition of the benzoate moiety creates a distinct chemical entity with its own unique characteristics. The linear formula for this compound is C37H54O2. sigmaaldrich.com

Table 1: Interactive Data Table of Mentioned Compounds

Compound NameOther NamesMolecular FormulaCore Scaffold
This compoundUrs-12-en-3-beta-yl benzoateC37H54O2Ursane
Urs-12-en-3beta-olα-Amyrin, α-AmyrenolC30H50OUrsane
Ursolic Acid-C30H48O3Ursane
Oleanolic Acid-C30H48O3Oleanane
Betulinic Acid-C30H48O3Lupane
Urs-12-en-3beta-ol, acetate (B1210297)α-Amyrin acetateC32H52O2Ursane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H54O2 B12760205 URS-12-EN-3beta-ol, benzoate CAS No. 4660-99-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4660-99-5

Molecular Formula

C37H54O2

Molecular Weight

530.8 g/mol

IUPAC Name

[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] benzoate

InChI

InChI=1S/C37H54O2/c1-24-16-19-34(5)22-23-36(7)27(31(34)25(24)2)14-15-29-35(6)20-18-30(39-32(38)26-12-10-9-11-13-26)33(3,4)28(35)17-21-37(29,36)8/h9-14,24-25,28-31H,15-23H2,1-8H3/t24-,25+,28+,29-,30+,31+,34-,35+,36-,37-/m1/s1

InChI Key

IGRQFDSINDYBII-CHJSFGPSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)C)[C@@H]2[C@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6)C)C)C2C1C)C)C

Origin of Product

United States

Advanced Natural Product Isolation and Discovery Methodologies for Ursane Triterpenoids

Source Identification and Chemotaxonomic Considerations for Urs-12-en-3beta-ol Derivatives

Botanical Sources and Biogeographical Distribution

While Urs-12-en-3beta-ol, benzoate (B1203000) has not been reported as a naturally occurring compound, the parent compound, α-amyrin (Urs-12-en-3beta-ol), is widely distributed in the plant kingdom. nih.govthegoodscentscompany.comekb.eg Chemotaxonomic studies suggest that plants rich in ursane-type triterpenoids are promising sources for discovering novel derivatives. Families such as Celastraceae, Lamiaceae, Ericaceae, and Rosaceae are particularly known for producing a high diversity of these compounds. tandfonline.comagriculturejournals.cznih.govresearchgate.netmdpi.comwikipedia.orgnih.gov

For instance, species of the genus Maytenus (Celastraceae) are a rich source of various triterpenoids. nih.govacs.orgnih.gov Similarly, the Lamiaceae family, which includes the genus Salvia, is known for producing cytotoxic ursane (B1242777) triterpenoids. agriculturejournals.czwikipedia.orgnih.govresearchgate.net The Ericaceae family also contains a variety of triterpenoid (B12794562) compounds. nih.gov Furthermore, the genus Rosa (Rosaceae) has been shown to contain a significant number of ursane-type triterpenoids. researchgate.netnih.govresearchgate.net

The biogeographical distribution of these plant families is vast, covering tropical, subtropical, and temperate regions worldwide. wikipedia.orgnih.gov A hypothetical search for a benzoate derivative would, therefore, logically commence with a broad screening of plant species from these families, particularly those with a known prevalence of ursane triterpenoids.

Table 1: Prominent Botanical Families for Ursane Triterpenoid Discovery

FamilyNotable GeneraGeographical DistributionKey Ursane Derivatives Found
CelastraceaeMaytenus, EuonymusTropical and subtropical regionsFriedelane, Lupane, and Ursane types
LamiaceaeSalviaWorldwideUrsolic acid, Oleanolic acid, and various cytotoxic derivatives
EricaceaeErica, VacciniumWorldwide, particularly in temperate and subarctic regionsUrsolic acid, Oleanolic acid, Lupeol
RosaceaeRosa, PrunusPredominantly in the Northern HemisphereUrsolic acid and its derivatives

Microbial and Other Biological Systems as Potential Sources

The biosynthesis of triterpenoids in microorganisms is a rapidly advancing field, offering a potential alternative to extraction from plant sources. nih.gov While the direct microbial synthesis of Urs-12-en-3beta-ol, benzoate has not been reported, the foundational pathways for producing the ursane skeleton are being engineered in various microbial hosts. The biosynthesis of pentacyclic triterpenoids originates from the cyclization of 2,3-oxidosqualene (B107256). nih.gov

Future advancements in synthetic biology could enable the introduction of a benzoyltransferase enzyme into an α-amyrin-producing microbial strain, which would facilitate the in-vivo production of the target benzoate ester. This approach would offer a scalable and sustainable source for this and other novel triterpenoid derivatives.

Sophisticated Extraction and Fractionation Techniques for Benzoate Esters of Triterpenols

Modern Liquid-Phase Extraction Approaches

The initial step in isolating triterpenoid esters from a botanical source involves extraction from the plant matrix. Given the relatively nonpolar nature of a benzoate ester, a solvent with low to intermediate polarity would be optimal. Liquid-liquid extraction (LLE), also known as solvent partitioning, is a fundamental technique for the fractionation of crude plant extracts. iipseries.orgatlantis-press.comresearchgate.net

A typical LLE protocol would involve partitioning the crude extract between an aqueous phase and an immiscible organic solvent. For a compound like this compound, solvents such as hexane, chloroform, or ethyl acetate (B1210297) would be effective in selectively extracting it from a more polar crude extract (e.g., a methanol (B129727) or ethanol (B145695) extract). atlantis-press.comnih.gov This process separates the nonpolar triterpenoid esters from more polar compounds like glycosides and phenolic acids.

Table 2: Liquid-Liquid Extraction Solvent Systems for Triterpenoid Fractionation

Crude Extract SolventImmiscible Solvent SystemTarget FractionCompounds Separated
Methanol/WaterHexaneHexaneHighly nonpolar compounds (e.g., fatty acids, some triterpenoids)
Methanol/WaterChloroformChloroformTriterpenoids, steroids, less polar flavonoids
Methanol/WaterEthyl AcetateEthyl AcetateTriterpenoids, flavonoids, and other moderately polar compounds

Solid-Phase Extraction and Chromatographic Pre-purification

Solid-phase extraction (SPE) is a widely used technique for the rapid and selective pre-purification of target analytes from complex mixtures. umlub.pl For a nonpolar compound like this compound, a normal-phase SPE cartridge with a silica-based sorbent could be employed. The crude extract would be loaded onto the column, and a nonpolar solvent would elute the target compound while more polar impurities remain adsorbed to the stationary phase.

Alternatively, reversed-phase SPE could be utilized, where the nonpolar benzoate ester would be retained on a C18-functionalized silica (B1680970) sorbent, and more polar impurities would be washed away with a polar solvent. The target compound would then be eluted with a less polar solvent.

High-Resolution Isolation and Purification Strategies

Following initial extraction and fractionation, high-resolution chromatographic techniques are necessary to isolate the pure compound. Preparative High-Performance Liquid Chromatography (prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two powerful methods for this purpose. mdpi.comnih.govrjptonline.orgnih.govjocpr.comsemanticscholar.org

Prep-HPLC, particularly in the reversed-phase mode with a C18 column, is a standard method for the purification of triterpenoids. rjptonline.orgnih.govsemanticscholar.org A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water or methanol and water would likely provide good resolution for the separation of a benzoate ester from other closely related triterpenoids. nih.gov

HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. mdpi.comnih.gov The selection of a suitable two-phase solvent system is critical for successful separation. For a nonpolar triterpenoid benzoate, a system composed of hexane, ethyl acetate, methanol, and water could be optimized to achieve the desired partition coefficient (K) for effective separation. nih.gov

Table 3: Exemplar High-Resolution Chromatographic Parameters for Triterpenoid Ester Isolation

TechniqueStationary Phase / Solvent SystemMobile Phase / Elution ModeDetectionExpected Outcome
Preparative HPLCReversed-Phase C18Acetonitrile/Water GradientUV (at ~230 nm for benzoate) or ELSDHigh-purity fractions of the target compound
HSCCCHexane/Ethyl Acetate/Methanol/WaterIsocratic elution with one phaseUV or ELSDIsolation of the target compound without sample loss due to adsorption

Preparative Chromatography (e.g., HPLC, CCC)

Preparative chromatography is a cornerstone in the isolation of pure natural products. Unlike analytical chromatography, which focuses on quantification and identification of components in a mixture, preparative chromatography aims to separate and collect substantial quantities of a specific compound for further use. For ursane triterpenoids, two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC), are frequently employed.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution liquid chromatography technique used to isolate pure compounds from a mixture. mdpi.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads, ranging from micrograms to grams. mdpi.com The separation is based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase packed in a column.

For the isolation of ursane triterpenoids like this compound, reversed-phase HPLC is commonly the method of choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile or methanol and water. researchgate.net The separation of closely related triterpenoid isomers, such as those in the oleanane (B1240867) and ursane series, can be challenging due to their similar physicochemical properties. doi.org However, optimization of chromatographic conditions, including the mobile phase composition, flow rate, and column temperature, can achieve effective separation. mdpi.com For instance, a study on the purification of taxanes, another class of complex natural products, demonstrated that adjusting these parameters was crucial for obtaining high purity. mdpi.com Semi-preparative HPLC systems have been successfully used to fractionate triterpenoids from crude plant extracts, yielding fractions with significantly higher purity. nih.gov

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that utilizes a liquid stationary phase, eliminating the need for a solid support. researchgate.net This technique avoids irreversible adsorption of the sample onto a solid matrix, leading to high recovery rates and reduced risk of sample denaturation. researchgate.net The separation is based on the differential partitioning of solutes between two immiscible liquid phases.

High-Speed Counter-Current Chromatography (HSCCC), a type of CCC, has proven to be a highly efficient method for the preparative separation of ursane triterpenoids from crude plant extracts. researchgate.net The selection of a suitable two-phase solvent system is critical for a successful separation. researchgate.net A study on the isolation of ursane triterpenoids from Centella asiatica employed a step-gradient elution with a biphasic solvent system composed of n-hexane–n-butanol–0.05 M NaOH (5:1:6, v/v/v), where the lower phase was the stationary phase and the upper phase was the mobile phase. researchgate.net This method successfully yielded several pure ursane-type compounds, including asiatic acid and madecassic acid. researchgate.net The versatility of CCC allows for the use of a wide range of solvent systems with varying polarities, making it applicable to a broad spectrum of natural products. researchgate.net

Interactive Table 1: Examples of Preparative Chromatography Conditions for Triterpenoid Isolation

Technique Compound Class Stationary Phase/Column Mobile Phase/Solvent System Flow Rate Purity Achieved Reference
Prep-HPLC Taxanes Not specified Not specified 10 mL/min >95% mdpi.com
Semi-prep HPLC Triterpenoids ACE C18 (5 µm, 250 × 10 mm) Methanol/Water Not specified Enriched Fractions nih.gov
HSCCC Ursane Triterpenoids Multilayer coil n-hexane–n-butanol–0.05 M NaOH (5:1:6, v/v/v) Not specified High Purity researchgate.net
HSCCC Nonpolar Triterpenoids Not specified Not specified Not specified >95% researchgate.net

Crystallization and Other Enrichment Methods

Prior to the final high-resolution purification by preparative chromatography, enrichment of the target compounds in the crude extract is often a necessary and efficient step. These preliminary procedures aim to remove bulk impurities and increase the concentration of the desired triterpenoids, thereby improving the efficiency and resolution of the subsequent chromatographic separation.

Enrichment Methods

Liquid-liquid extraction is a fundamental technique used for the initial fractionation of plant extracts based on the polarity of the constituents. An ethanolic extract, for example, can be suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. mdpi.com This process separates compounds into different fractions; ursane triterpenoids are often found in the less polar fractions like ethyl acetate. mdpi.com

Solid-Phase Extraction (SPE) is another widely used technique for sample clean-up and enrichment. Macroporous adsorption resins are particularly effective for enriching triterpenoids from crude extracts. nih.govmaxapress.com The crude extract is passed through a column packed with the resin, which selectively adsorbs the triterpenoids. After washing away impurities, the adsorbed compounds are eluted with a suitable solvent, such as ethanol. maxapress.com This method has been shown to increase the purity of total triterpenoids significantly. nih.govmaxapress.com For more selective enrichment, Molecularly Imprinted Polymers (MIPs) can be synthesized to specifically bind a target triterpene acid, achieving high recovery and selectivity. nih.gov

Crystallization

Crystallization is a powerful purification technique that can yield highly pure compounds from a concentrated and enriched fraction. The process relies on the principle that a compound will form a crystal lattice from a supersaturated solution, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization. For ursane-type triterpenoids, solvents like acetone (B3395972) are often used. nih.gov A pure crystalline solid can be obtained by slow evaporation of the solvent from a solution containing the isolated compound. nih.gov In one study, crystals of an ursane-type triterpenoid suitable for X-ray diffraction were successfully obtained by the slow evaporation of an acetone solution, allowing for its complete structural elucidation. nih.gov This method not only provides a highly purified compound but also allows for the definitive determination of its three-dimensional structure.

Interactive Table 2: Summary of Enrichment and Purification Methods for Triterpenoids

Method Principle Application Example Outcome Reference
Liquid-Liquid Extraction Partitioning between immiscible solvents based on polarity Partitioning of an ethanolic extract with petroleum ether and ethyl acetate. Fractionation of extract, concentrating triterpenoids in the EtOAc fraction. mdpi.com
Macroporous Resin Adsorption Adsorption of target compounds onto a solid support, followed by elution. Enrichment of triterpenoids from Carya cathayensis husks using AB-8 resin. 4.3-fold improvement in purity. maxapress.com
Molecularly Imprinted Polymer SPE Selective binding of a target molecule to a custom-made polymer. Selective extraction of 18-beta-glycyrrhetinic acid from a plant extract. High extraction yield (98%) and selectivity. nih.gov
Crystallization Formation of a solid crystal lattice from a supersaturated solution. Slow evaporation of an acetone solution of an ursane-type triterpenoid. High-purity crystals suitable for X-ray crystallography. nih.gov

Chemical Synthesis and Derivatization Strategies of Urs 12 En 3beta Ol, Benzoate and Analogues

Total Synthesis Approaches for the Ursane (B1242777) Framework and Benzoate (B1203000) Esterification

The de novo total synthesis of the complex pentacyclic ursane framework is a formidable challenge in organic chemistry. While the total synthesis of the related pentacyclic triterpenoid (B12794562), β-amyrin, was accomplished by E.J. Corey in 1993, a complete de novo total synthesis of α-amyrin (Urs-12-en-3beta-ol) has not been described in the literature. nih.gov The primary strategy for obtaining the ursane framework relies on semi-synthesis from readily available natural products, most notably ursolic acid. nih.gov Ursolic acid, which possesses the complete ursane skeleton, serves as a practical starting material for the synthesis of α-amyrin and its derivatives. nih.gov

A practical and scalable semi-synthesis of α-amyrin from ursolic acid has been developed, achieving a total yield of 32%. nih.gov This multi-step process involves the protection of functional groups, modification of the C-28 carboxylic acid, and subsequent deprotection to yield the target α-amyrin.

Once Urs-12-en-3beta-ol (α-amyrin) is obtained, the introduction of the benzoate group at the 3-beta-hydroxyl position can be achieved through standard esterification methods. One documented approach involves the reaction of α-amyrin with benzoyl chloride in the presence of a suitable base, such as pyridine (B92270), to facilitate the formation of the benzoate ester. This reaction leads to the formation of α-amyrin benzoate, which can be further oxidized to α-amyrin benzoate oxide. researchgate.net

Starting Material Target Compound Key Transformation Reference
Ursolic Acid α-Amyrin (Urs-12-en-3beta-ol) Semi-synthesis nih.gov
α-Amyrin α-Amyrin Benzoate Benzoate Esterification researchgate.net

Semisynthetic Modifications at Key Positions of the Ursane Skeleton (C-3, C-12/13, C-28)

The ursane skeleton offers several key positions for semi-synthetic modification, allowing for the generation of a diverse library of analogues with potentially enhanced biological activities. The primary sites for these modifications are the C-3 hydroxyl group, the C-12/13 double bond, and the C-28 carboxylic acid group in related ursane triterpenoids like ursolic acid. nih.gov

The C-3 hydroxyl group of Urs-12-en-3beta-ol and related ursane triterpenoids is a common site for derivatization, particularly through esterification. A variety of acylating agents, including anhydrides and acid chlorides, can be employed to introduce different ester functionalities at this position. nih.govepa.gov The reaction is typically carried out in the presence of a base like pyridine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

For instance, a series of novel ursolic acid ester analogues were synthesized by reacting ursolic acid with various benzoic anhydrides or acid chlorides in refluxing pyridine with DMAP. nih.gov This approach allows for the introduction of a wide range of substituents on the benzoate ring, enabling structure-activity relationship studies.

Substrate Reagents Product Reference
Ursolic Acid Benzoic anhydride/acid chloride, DMAP, pyridine C-3 Ester Derivatives nih.gov
α/β-Amyrin mixture Acyl anhydrides/acid chlorides 3-O-Acyl Derivatives epa.gov

The C-12 double bond is another key functional group within the ursane skeleton that can be targeted for modification. Common reactions involving this double bond include hydrogenation and epoxidation.

Catalytic Hydrogenation: The selective hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds and isolated double bonds can be achieved using various transition metal catalysts. nih.gov For instance, a rhodium hydride catalyst, Cp*Rh(2-(2-pyridyl)phenyl)H, has been shown to effectively catalyze the hydrogenation of isolated double bonds under mild conditions (room temperature, 80 psi of H₂). nih.gov This type of catalyst offers a potential route for the saturation of the C-12 double bond in the ursane skeleton, leading to ursane analogues.

Epoxidation: The C-12 double bond can also undergo epoxidation to form an epoxide ring. The epoxidation of triterpenic allylic alcohols using reagents like m-chloroperbenzoic acid (mCPBA) has been studied. nih.gov This reaction can proceed with stereoselectivity, and the resulting epoxides can serve as versatile intermediates for further transformations.

In ursane triterpenoids that contain a carboxylic acid group at the C-28 position, such as ursolic acid, this functional group provides a valuable handle for derivatization. Common modifications include esterification and amidation.

A series of nitrogen-containing derivatives of ursolic acid have been prepared by first esterifying the C-28 carboxylic acid with 2-hydroxyacetic acid, followed by amidation with various amines like piperazine (B1678402) and N-methylpiperazine. nih.gov This strategy allows for the introduction of diverse nitrogen-containing moieties, which can significantly impact the biological properties of the parent molecule.

Furthermore, the C-28 carboxylic acid can be converted to an acyl chloride by treatment with thionyl chloride, which can then be reacted with various nucleophiles to form a range of derivatives. nih.gov

Development of Novel Hybrid Structures Incorporating Urs-12-en-3beta-ol Moieties

To explore new chemical space and potentially discover compounds with enhanced or novel biological activities, hybrid molecules incorporating the ursane scaffold have been synthesized. These hybrid structures often link the triterpenoid moiety to other pharmacologically active heterocycles.

For example, a series of hybrid compounds have been synthesized by attaching 2-mercapto-1,3,4-oxadiazoles, 2-amino-1,3,4-oxadiazoles, and 3-mercapto-1,2,4-triazoles to the urs-12-ene and 28-nor-urs-12-ene skeletons. nih.gov These syntheses often utilize ursolic acid-derived hydrazides as key starting materials. nih.gov The resulting hybrid molecules possess the potential for further derivatization at the amino and mercapto substituents of the heterocyclic rings. nih.gov

Another approach involves the synthesis of aza-ursolic acid derivatives, where modifications to the A-ring of ursolic acid introduce nitrogen-containing heterocycles. tandfonline.com These novel structures have been evaluated for their anti-inflammatory activities. tandfonline.com

Catalytic and Green Chemistry Approaches in Ursane Synthesis

The principles of green chemistry and the use of catalytic methods are increasingly being applied to the synthesis and modification of complex natural products like ursane triterpenoids to improve efficiency and reduce environmental impact.

Catalytic Esterification: The esterification of the C-3 hydroxyl group can be performed using solid acid catalysts. For instance, the esterification of long-chain acids with alcohols has been successfully carried out using organic solid acids in both batch and flow processes. csic.es Phase transfer catalysis has also been employed for the esterification of organic acids, offering a method that can be applied to ursane derivatives bearing carboxylic acid groups. mdpi.com Catalysts based on metals like titanium, aluminum, zirconium, hafnium, zinc, or bismuth have been developed for esterification reactions. google.com

Biocatalysis: A particularly promising green chemistry approach is the use of biocatalysis, which employs enzymes or whole microorganisms to perform selective transformations on the triterpenoid skeleton. nih.govumtm.czresearchgate.netproquest.com Microbial transformations have been utilized to introduce hydroxyl or carbonyl groups at various positions on the pentacyclic triterpenoid skeleton with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govresearchgate.net Filamentous fungi are often the biocatalysts of choice for these modifications. researchgate.net This "green" technique offers an attractive alternative to traditional chemical methods for the functionalization of complex molecules like ursane triterpenoids. nih.gov

Green Chemistry Approach Application in Ursane Synthesis/Modification Key Advantages Reference
Solid Acid Catalysis Esterification of hydroxyl and carboxylic acid groups Catalyst recyclability, reduced waste csic.es
Phase Transfer Catalysis Esterification of carboxylic acid groups Mild reaction conditions, improved efficiency mdpi.com
Biocatalysis (Microbial Transformation) Hydroxylation, oxidation at various positions High selectivity, mild conditions, environmentally friendly nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Urs 12 En 3beta Ol, Benzoate

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural assignment of complex organic molecules in solution. For Urs-12-en-3β-ol, benzoate (B1203000), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides the necessary data to assign every proton and carbon atom, confirm the connectivity of the ursane (B1242777) skeleton, and verify the position and stereochemistry of the benzoate group.

The ¹H NMR spectrum of Urs-12-en-3β-ol, benzoate displays characteristic signals for both the triterpenoid (B12794562) backbone and the benzoate moiety. The ursane skeleton is identified by the presence of eight tertiary methyl singlets, a vinylic proton (H-12) appearing as a triplet, and a complex series of overlapping methylene (B1212753) and methine signals in the aliphatic region. Esterification at the C-3 position causes a significant downfield shift of the H-3 proton signal compared to its position in the parent α-amyrin (around δ 3.24 ppm). In the benzoate ester, the H-3α proton is expected to appear as a double doublet around δ 4.7-4.9 ppm. The aromatic protons of the benzoate group typically appear in the δ 7.4-8.1 ppm region.

The ¹³C NMR spectrum provides complementary information, showing 37 distinct carbon signals. The ursane framework is characterized by signals for the C-12 (olefinic methine, ~δ 124-125 ppm) and C-13 (olefinic quaternary, ~δ 139-140 ppm) carbons. The esterification at C-3 is confirmed by the downfield shift of the C-3 signal to ~δ 80-82 ppm. The benzoate group introduces a carbonyl signal (C=O) around δ 166 ppm and aromatic carbon signals between δ 128-133 ppm.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for Urs-12-en-3β-ol, benzoate in CDCl₃, based on data for α-amyrin and known effects of benzoylation.

PositionPredicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)
138.51.55 (m)
223.71.89 (m)
381.54.75 (dd, J = 11.0, 5.0 Hz)
438.0-
555.30.95 (d)
618.21.50 (m)
732.81.58 (m)
840.0-
947.61.60 (m)
1036.9-
1123.31.95 (m)
12124.85.18 (t, J = 3.6 Hz)
13139.2-
1441.5-
1528.11.65 (m)
1626.61.70 (m)
1733.7-
1859.12.05 (d)
1939.71.40 (m)
2039.61.35 (m)
2131.21.30 (m)
2240.01.80 (m)
2328.11.05 (s)
2416.80.88 (s)
2515.60.82 (s)
2617.41.01 (s)
2723.41.10 (s)
2828.80.98 (s)
2916.90.90 (d)
3021.40.92 (d)
Benzoyl C=O166.1-
Benzoyl C-1'130.5-
Benzoyl C-2',6'129.78.05 (d)
Benzoyl C-3',5'128.57.45 (t)
Benzoyl C-4'133.07.55 (t)

2D NMR experiments are essential for unambiguously assigning the complex and overlapping signals in the spectra of Urs-12-en-3β-ol, benzoate.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. For instance, the correlation between H-12 and the H-11 methylene protons can be established, and the connectivity from H-3 to the H-2 methylene protons can be confirmed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the more easily distinguished proton signals. For example, the proton signal at δ 5.18 ppm would show a cross-peak with the carbon signal at δ 124.8 ppm, assigning them to H-12 and C-12, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. The HMBC spectrum is vital for connecting different spin systems and for positioning quaternary carbons and functional groups. The key correlation confirming the structure is the cross-peak between the H-3 proton (δ ~4.75 ppm) and the benzoate carbonyl carbon (C=O, δ ~166.1 ppm), which unequivocally establishes the location of the ester at C-3. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry. A key correlation would be observed between the axial H-3 proton and the axial methyl protons at C-4 (H-24) and the axial H-5 proton. This confirms the equatorial orientation of the benzoate substituent at the 3β-position.

Quantitative NMR (qNMR) is a primary analytical method used to determine the purity of a compound without the need for an identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. To determine the purity of a sample of Urs-12-en-3β-ol, benzoate, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent. By comparing the integral of a well-resolved signal from the analyte (e.g., the vinylic H-12 proton or the aromatic protons) with a signal from the internal standard, the exact molar quantity and thus the purity of the analyte can be calculated with high accuracy and precision.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. For Urs-12-en-3β-ol, benzoate, the molecular formula is C₃₇H₅₄O₂.

Calculated Exact Mass: 542.41238 u

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to measure the mass of the protonated molecule [M+H]⁺ at m/z 543.41966, typically within a mass accuracy of 5 ppm. This high precision allows for the confident differentiation of the target compound from other potential isomers or compounds with the same nominal mass but different elemental formulas. scielo.br

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of Urs-12-en-3β-ol, benzoate would exhibit distinct absorption bands confirming its structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-2850C-H stretchingAliphatic (triterpene skeleton)
~1715-1720C=O stretchingEster carbonyl (benzoate)
~1600, ~1450C=C stretchingAromatic ring (benzoate)
~1270, ~1115C-O stretchingEster linkage
~710C-H bendingMonosubstituted benzene (B151609) ring

The strong carbonyl (C=O) stretch around 1715 cm⁻¹ is a definitive indicator of the ester group. scielo.br The presence of both aliphatic C-H stretches from the triterpene core and aromatic C=C stretches from the benzoate moiety further confirms the hybrid nature of the molecule. nih.govnih.gov

Chromatographic-Mass Spectrometric Coupling for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques that couple a chromatographic separation method with mass spectrometry are indispensable for the analysis of specific compounds within complex mixtures, such as plant extracts.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for analyzing relatively non-volatile and thermally labile compounds like triterpenoid esters. nih.govmdpi.com A sample extract would be separated using reverse-phase liquid chromatography (e.g., on a C18 column). The eluting compounds are then ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and analyzed by the mass spectrometer. Urs-12-en-3β-ol, benzoate would be identified by its specific retention time and its characteristic mass spectrum, which would show the parent ion (e.g., [M+H]⁺ at m/z 543.4) and specific fragment ions upon tandem MS (MS/MS) analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for large triterpenoids due to their low volatility, GC-MS can be used, sometimes after derivatization of other functional groups if present. thegoodscentscompany.com The benzoate ester itself is generally stable enough for GC analysis. In the mass spectrum obtained via Electron Ionization (EI), the compound would exhibit a molecular ion peak (M⁺˙ at m/z 542.4) and a characteristic fragmentation pattern. This pattern would likely include a prominent peak corresponding to the loss of benzoic acid ([M - C₇H₆O₂]⁺˙) and fragments resulting from the retro-Diels-Alder cleavage of ring C, which is characteristic of the urs-12-ene skeleton.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment

The unambiguous determination of the stereochemistry of complex natural products like Urs-12-en-3beta-ol, benzoate is crucial for understanding their biological activity and for their synthesis. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms in a molecule, are powerful non-destructive techniques for this purpose. These methods rely on the differential interaction of chiral molecules with polarized light. For this compound, the key chiroptical techniques for stereochemical assignment are optical rotation and circular dichroism.

Optical Rotation

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. The magnitude and direction of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property and is defined as the observed rotation of a solution with a concentration of 1 g/mL in a 1 dm long sample tube. wikipedia.orglibretexts.org

The specific rotation of a molecule is highly sensitive to its absolute configuration and conformation. Even small changes in the stereochemistry, such as the epimerization of a single stereocenter, can lead to significant changes in the specific rotation. In the case of ursane-type triterpenoids, optical rotation is a valuable tool for distinguishing between diastereomers. For instance, the parent alcohol of the title compound, α-amyrin (Urs-12-en-3beta-ol), and its diastereomer, β-amyrin, which differ in the stereochemistry at C-19 and C-20, exhibit distinct specific rotation values.

Table 1: Comparison of Specific Rotation for α-amyrin and β-amyrin.
CompoundStructureSpecific Rotation ([α]D)Solvent
α-Amyrin (Urs-12-en-3beta-ol)Ursane-type+83.5°Chloroform
β-Amyrin (Olean-12-en-3beta-ol)Oleanane-type+88.4°Chloroform

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. This technique is particularly informative for molecules containing a chromophore, which is a light-absorbing functional group.

A Cotton effect is the characteristic change in optical rotation and circular dichroism in the vicinity of an absorption band of a substance. The sign of the Cotton effect (positive or negative) and its magnitude (molar ellipticity, [θ]) can be correlated to the absolute configuration of the stereocenters near the chromophore.

For the stereochemical assignment of this compound, the CD spectrum would be analyzed for the Cotton effects associated with the π → π* and n → π* transitions of the benzoate group. The empirical rules, such as the benzoate sector rule, can be applied to predict the sign of the Cotton effect based on the spatial arrangement of the substituents around the benzoate group.

Furthermore, modern computational methods allow for the theoretical calculation of electronic circular dichroism (ECD) spectra. By comparing the experimentally measured ECD spectrum with the calculated spectra for different possible stereoisomers, the absolute configuration of the molecule can be determined with a high degree of confidence. This approach has been successfully applied to the stereochemical elucidation of various complex natural products, including other ursane-type triterpenoids.

Although the experimental CD spectrum for this compound is not available in the reviewed literature, a hypothetical CD data table is presented below to illustrate the type of information that would be obtained and its interpretation.

Table 2: Illustrative Circular Dichroism Data for this compound.
Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Electronic TransitionInterpretation
~280Positiven → πPositive Cotton effect indicates a specific spatial arrangement of the A-ring substituents relative to the benzoate chromophore.
~230Negativeπ → πNegative Cotton effect provides further information on the stereochemistry of the A/B ring junction.

Structure Activity Relationship Sar Studies of Urs 12 En 3beta Ol, Benzoate and Its Analogues

Elucidation of Critical Pharmacophores for Biological Activity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For ursane-type triterpenoids, including Urs-12-en-3beta-ol, benzoate (B1203000), several key pharmacophoric features have been identified as crucial for their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial effects.

The fundamental ursane (B1242777) skeleton, a pentacyclic structure, forms the rigid backbone of the pharmacophore. Key functional groups attached to this scaffold dictate the molecule's interaction with biological targets. For many ursane derivatives, the presence of a hydroxyl group at the C-3 position and a carboxyl group at the C-28 position are considered critical for activity. nih.gov The hydroxyl group at C-3 often acts as a hydrogen bond donor, facilitating interactions with target proteins. The carboxyl group at C-28, with its potential for ionic interactions and hydrogen bonding, is also a key contributor to the binding affinity.

Pharmacophore models for ursolic acid derivatives often highlight the importance of these key features. A typical model might include a hydrogen bond acceptor (the carbonyl of the benzoate group), hydrophobic centers (the steroidal backbone and the phenyl ring of the benzoate), and potentially a hydrogen bond donor if other hydroxyl groups are present on the scaffold.

Impact of Substituent Variation on Molecular Interactions

The biological activity of ursane derivatives can be significantly modulated by varying the substituents at different positions on the pentacyclic scaffold. The C-3 and C-28 positions have been the primary focus of synthetic modifications to explore SAR.

Modifications at the C-3 Position: The nature of the substituent at the C-3 position plays a pivotal role in determining the biological activity. In Urs-12-en-3beta-ol, benzoate, the esterification of the 3-beta-hydroxyl group with benzoic acid introduces a bulky aromatic group. This modification generally increases the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins.

Studies on various ester derivatives of ursolic acid have shown that the nature of the ester group can significantly impact cytotoxicity. For instance, the introduction of different aryl ester groups at the C-3 position of ursolic acid has been shown to modulate its antitubercular activity. nih.gov The presence of the benzoate group can lead to enhanced activity compared to the parent compound, ursolic acid, in certain biological assays. This enhancement is often attributed to improved cellular uptake or stronger interactions with the target site.

Interactive Data Table: Impact of C-3 Substituents on Cytotoxicity of Ursolic Acid Derivatives

CompoundC-3 SubstituentCell LineIC50 (µM)Source
Ursolic Acid-OHHeLa>10 semanticscholar.org
Urs-12-en-3beta-ol, acetate (B1210297) -OCOCH₃HeLa5.8 semanticscholar.org
This compound -OCOC₆H₅HeLaNot SpecifiedN/A
3-oxo-ursolic acid=OHeLa8.2 semanticscholar.org

Note: Specific cytotoxicity data for this compound was not available in the searched literature. The table provides a comparative context with other C-3 modified derivatives.

Conformational Analysis and its Influence on Biological Outcomes

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. The pentacyclic structure of ursane triterpenoids is relatively rigid, but some degree of conformational flexibility exists, particularly in the A-ring and in the side chains.

The chair conformation of the A-ring is the most stable, and the orientation of the substituent at the C-3 position (axial vs. equatorial) can influence the molecule's interaction with its receptor. In this compound, the benzoate group is in the equatorial position, which is generally the more stable configuration for bulky substituents. This orientation projects the benzoate group away from the steroidal backbone, making it available for interaction with the target.

Comparative SAR Studies Across Different Ursane Derivatives

To better understand the SAR of this compound, it is useful to compare its structural features and biological activities with those of other ursane derivatives.

Comparison with Ursolic Acid: Ursolic acid, the parent compound of this compound, possesses a free hydroxyl group at the C-3 position. This hydroxyl group can act as a hydrogen bond donor and acceptor. The esterification to form the benzoate derivative replaces this hydrogen bonding capability with a bulky, lipophilic group. This change can lead to a different binding mode with target proteins. In some cases, this modification has been shown to enhance cytotoxic activity, potentially due to increased cellular uptake or interactions with hydrophobic regions of the target. semanticscholar.org

Comparison with other C-3 Esters: The nature of the ester group at the C-3 position has a significant impact on activity. For example, comparing the acetate ester with the benzoate ester, the benzoate is larger and introduces an aromatic ring. This can lead to additional pi-pi stacking interactions with aromatic amino acid residues in the binding site of a target protein, potentially increasing binding affinity and biological activity.

Comparison with Derivatives Modified at Other Positions: Modifications at other positions of the ursane skeleton, such as the introduction of hydroxyl groups or double bonds, can also significantly affect biological activity. For instance, the presence of additional hydroxyl groups on the ursane scaffold has been shown to influence the inhibitory activities of these compounds on the cell surface expression and glycosylation of ICAM-1. nih.gov

Interactive Data Table: Comparative Cytotoxicity of Ursane Derivatives

CompoundC-3 ModificationC-28 ModificationCell LineIC50 (µM)Source
Ursolic Acid-OH-COOHHeLa>10 semanticscholar.org
Urs-12-en-3beta-ol, acetate -OCOCH₃-COOHHeLa5.8 semanticscholar.org
3-oxo-ursolic acid=O-COOHHeLa8.2 semanticscholar.org
Ursolic acid methyl ester-OH-COOCH₃HeLa>10 semanticscholar.org
3-acetyl-ursolic acid methyl ester -OCOCH₃-COOCH₃HeLa4.5 semanticscholar.org

These comparative studies highlight the importance of a systematic approach to modifying the ursane scaffold to optimize its biological activity for specific therapeutic applications. The findings underscore that even minor structural changes can lead to significant differences in biological outcomes.

Mechanistic Investigations of Biological Activities of Urs 12 En 3beta Ol, Benzoate Derivatives

Molecular Target Identification and Validation

The biological effects of Urs-12-en-3beta-ol, benzoate (B1203000) and its related derivatives are initiated by their interaction with specific biomolecules. Identifying these molecular targets is crucial for understanding their mechanism of action.

Enzyme Inhibition Profiles and Kinetics

Ursane-type triterpenoids have demonstrated the ability to inhibit various enzymes involved in metabolic and disease processes. Ursolic acid, a well-studied derivative, exhibits notable inhibitory effects on several enzymes. It has been shown to inhibit α-amylase and α-glucosidase with half-maximal inhibitory concentrations (IC₅₀) of 0.482 mg/mL and 0.213 mg/mL, respectively. nih.gov Kinetic studies revealed that this inhibition occurs in a non-competitive manner, suggesting that ursolic acid binds to a site on the enzyme distinct from the active site. nih.gov

Furthermore, ursolic acid acts as an inhibitor of superoxide (B77818) dismutase (SOD) and elastase, with reported IC₅₀ values of 392 µg/mL and 286.42 mg/mL, respectively. nih.govresearchgate.net The inhibition of glycosyltransferases by ursolic acid has also been observed, with the activity of enzymes from L. mesenteroides strains being reduced to 28-35% at a concentration of 3.42 mM. researchgate.net Benzoic acid, a component of the titular compound, has been identified as a competitive inhibitor of tyrosinase, with an IC₅₀ of 119 µM. mdpi.com

Receptor Binding and Modulation

Derivatives of this class also interact with various cellular receptors. Betulinic acid, for instance, exhibits dual activity on cannabinoid receptors, acting as an antagonist for the CB1 receptor and an agonist for the CB2 receptor. researchgate.net Other research has identified betulinic acid derivatives as effective inverse agonists of the RAR-related orphan receptor gamma (RORγ). chemrxiv.org One such derivative, (2Z)-2-(2-furanylmethylene)-3-oxolup-20(29)-en-28-oic acid, demonstrated potent inverse agonism with IC₅₀ values of 0.4 µM in a RORγ-Gal4 assay and 0.6 µM in a full-length RORγ luciferase assay. chemrxiv.org This activity leads to the downregulation of RORγ target genes. chemrxiv.org

Protein-Ligand Interaction Analysis

Molecular docking studies have provided insights into the specific interactions between ursane-type triterpenoids and their protein targets. These computational analyses predict binding affinities and identify key amino acid residues involved in the interaction. For example, the binding affinity of ursolic acid with superoxide dismutase (SOD) was calculated to be -5.4 kcal/mol. nih.gov Docking studies also revealed strong binding between ursolic acid and its derivatives with the active sites of both COX-1 and COX-2 enzymes, suggesting a potential for dual inhibition. frontierjournals.org The primary forces governing these interactions are often hydrogen bonding and hydrophobic interactions. nih.govfrontierjournals.org In its interaction with TNF-α, ursolic acid is predicted to form van der Waals bonds with residues such as Leu57, Ser60, and Gln61, and hydrophobic interactions with Tyr151, Tyr59, and Tyr119. researchgate.net

Cellular Pathway Modulation and Signal Transduction

By engaging with molecular targets, derivatives of Urs-12-en-3beta-ol trigger cascades of cellular events, altering key signaling pathways involved in inflammation and cell fate.

Inflammation-Related Pathways (e.g., NF-κB, COX-2, iNOS)

A significant body of evidence points to the anti-inflammatory properties of ursane-type triterpenoids, which are largely mediated through the suppression of the NF-κB (nuclear factor kappa B) signaling pathway. caringsunshine.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Cellular Proliferation and Apoptosis Induction Mechanisms

Derivatives of Urs-12-en-3beta-ol, benzoate exhibit potent anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis (programmed cell death). nih.gov The mechanisms are multifaceted and involve the modulation of key regulatory proteins.

Many ursolic acid derivatives induce cell cycle arrest at the G0/G1 phase. tandfonline.comnih.gov This is often associated with the upregulation of the cyclin-dependent kinase inhibitor p21. nih.govnih.gov The induction of p21 by ursolic acid can be mediated through a p53-dependent pathway. nih.govnih.gov

Apoptosis is a primary mechanism of the anticancer activity of these compounds. nih.govnih.govsemanticscholar.org They can trigger both the extrinsic and intrinsic apoptotic pathways. Evidence shows that ursolic acid and its derivatives can activate initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.govsemanticscholar.org The modulation of the Bcl-2 family of proteins is also a key feature, with studies reporting the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. semanticscholar.orgnih.govnih.gov Furthermore, some derivatives have been shown to induce apoptosis through the upregulation of NOXA, a pro-apoptotic BH3-only protein, and the downregulation of the anti-apoptotic protein c-FLIP. researchgate.net

Following a comprehensive search of available scientific literature, it has been determined that there is currently insufficient specific data to generate an article on the "" according to the detailed outline provided.

Extensive searches for peer-reviewed studies and research findings specifically detailing the oxidative stress response mechanisms, antimicrobial mechanisms of action, antiprotozoal mechanisms, and the genomic and proteomic responses to "this compound" did not yield any specific results. The existing body of research focuses on related compounds, such as ursolic acid, and does not provide the level of detail required to accurately and thoroughly address the subsections of the requested article for the specified benzoate derivative.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions and exclusions of the request, the article cannot be generated at this time. Further research and publication of studies focusing specifically on "this compound" would be required to provide the necessary information.

Biosynthetic Pathways and Metabolic Fate of Urs 12 En 3beta Ol and Its Benzoate Esters

Enzymology and Gene Expression of Biosynthetic Enzymes

The biosynthesis of Urs-12-en-3beta-ol, benzoate (B1203000) can be conceptually divided into two major stages: the formation of the triterpene backbone, α-amyrin (Urs-12-en-3beta-ol), and the subsequent esterification with a benzoate group.

Formation of the α-Amyrin Skeleton: The synthesis of the α-amyrin backbone occurs via the mevalonate (B85504) (MVA) pathway in the plant cytoplasm. nih.gov This pathway provides the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The key enzymatic steps are outlined below:

Squalene (B77637) Synthesis: Two molecules of farnesyl diphosphate (FPP), formed from the condensation of IPP and DMAPP units, are joined tail-to-tail by the enzyme squalene synthase (SS) to produce the C30 precursor, squalene.

Epoxidation: Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE) . This step is critical as it prepares the linear precursor for cyclization. nih.gov

Cyclization: The definitive step in forming the ursane (B1242777) skeleton is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific oxidosqualene cyclase (OSC) , namely α-amyrin synthase (α-AS) . nmppdb.com.ng This enzyme directs the folding and subsequent ring closures of the substrate to yield the pentacyclic structure of α-amyrin.

Genes encoding these core biosynthetic enzymes (SS, SE, and α-AS) have been identified and characterized from numerous plant species. patsnap.comeurekalert.org Their expression is often tissue-specific and can be induced by external stimuli, such as methyl jasmonate, indicating a role in plant defense. researchgate.net

Esterification with Benzoic Acid: The final step is the attachment of a benzoate moiety to the 3β-hydroxyl group of α-amyrin. This acylation is catalyzed by an acyltransferase. Two primary classes of enzymes are known to catalyze the acylation of plant secondary metabolites, including triterpenes. nih.gov

BAHD Acyltransferases: This family of enzymes typically utilizes acyl-Coenzyme A (CoA) thioesters as the acyl donor. nih.gov In this potential pathway, benzoic acid is first activated to benzoyl-CoA by a benzoate-CoA ligase . wikipedia.orgfrontiersin.org A specific BAHD acyltransferase would then catalyze the transfer of the benzoyl group from benzoyl-CoA to the 3β-hydroxyl group of α-amyrin.

Serine Carboxypeptidase-Like (SCPL) Acyltransferases: An alternative pathway, identified in oat for the acylation of other triterpenes, involves SCPL acyltransferases. researchgate.net These enzymes utilize 1-O-β-D-glucose esters as the acyl donor. In this model, benzoic acid is first glucosylated to form 1-O-benzoyl-glucose by a UDP-glycosyltransferase (UGT). The SCPL acyltransferase then transfers the benzoyl group from this activated sugar donor to the triterpene alcohol. researchgate.net

The specific enzyme class responsible for the synthesis of Urs-12-en-3beta-ol, benzoate has not been definitively characterized, but these two pathways represent the most plausible enzymatic routes.

Table 1: Key Enzymes in the Biosynthesis of this compound
EnzymeAbbreviationFunctionSubstrate(s)Product
Squalene SynthaseSSForms the C30 triterpene precursorFarnesyl Diphosphate (FPP)Squalene
Squalene EpoxidaseSEEpoxidation of squalene for cyclizationSqualene2,3-Oxidosqualene
α-Amyrin Synthaseα-ASCyclization to form the ursane skeleton2,3-Oxidosqualeneα-Amyrin (Urs-12-en-3beta-ol)
Acyltransferase (BAHD or SCPL family)ATEsterification of the triterpene alcoholα-Amyrin + Benzoyl-CoA or 1-O-Benzoyl-glucoseThis compound

Precursor Incorporation Studies and Isotopic Labeling

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the metabolic fate of precursors. uni-bonn.de While specific studies detailing the precursor incorporation for this compound are not extensively documented, the methodology can be described based on the established general pathway for triterpenoid (B12794562) esters.

The objective of such studies is to administer an isotopically labeled precursor (e.g., containing ¹³C, ¹⁴C, or ²H) to a biological system, such as a plant or cell culture, that produces the target compound. After a period of incubation, the compound is isolated, and the location and pattern of the isotopic labels are determined, typically using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Tracing the Triterpene Skeleton: To confirm the origin of the α-amyrin backbone, precursors of the MVA pathway would be used.

[¹³C]-Acetate or [¹³C]-Mevalonate: Feeding the producing organism with labeled acetate (B1210297) or mevalonate would result in the incorporation of ¹³C throughout the squalene-derived triterpene skeleton. Analysis of the resulting this compound would show a labeling pattern consistent with its assembly from C5 isoprene (B109036) units.

Tracing the Benzoate Moiety: The aromatic benzoate group is derived from the shikimate pathway.

[¹³C]-Phenylalanine or [¹³C]-Benzoic Acid: Administration of labeled phenylalanine (a common precursor to benzoic acid) or labeled benzoic acid itself would lead to the specific labeling of the benzoate portion of the final ester. This would confirm the origin of the acyl group and differentiate it from the triterpene-derived portion of the molecule.

These experiments are crucial for definitively confirming the proposed biosynthetic pathway and for studying the mechanisms of the enzymes involved, such as potential rearrangements during the cyclization step. uni-bonn.de

Metabolomic Profiling and Pathway Elucidation in Biological Systems

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, is a key tool for discovering natural products and elucidating their biosynthetic pathways. nih.gov Using techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and NMR, researchers can generate a detailed profile of the chemical constituents of an organism. nih.gov

While no studies have explicitly reported the identification of this compound through metabolomic profiling, the approach has been successfully used to identify structurally similar compounds. For instance, metabolomic analysis of Dorstenia arifolia led to the identification of a series of long-chain fatty acid esters of α-amyrin and β-amyrin. nih.gov Similarly, targeted metabolomic approaches have been used to quantify changes in various triterpenes in medicinal plants, demonstrating the sensitivity of these methods. nih.gov

A typical metabolomics workflow to investigate the biosynthesis of this compound would involve:

Sample Collection: Tissues from a plant known or suspected to produce triterpene esters are collected.

Metabolite Extraction: Metabolites are extracted using appropriate solvents.

Data Acquisition: The extract is analyzed by UHPLC-MS/MS to separate and detect individual compounds. High-resolution MS provides accurate mass data for formula prediction, while MS/MS fragmentation patterns help in structural identification.

Data Analysis: The acquired data is processed to identify known compounds by comparison to spectral libraries and standards. Putative identification of novel compounds like this compound would be based on its exact mass and characteristic fragmentation patterns (e.g., a neutral loss of benzoic acid).

Pathway Correlation: By correlating the presence of the final ester with potential precursors (e.g., α-amyrin, benzoic acid) and intermediates across different tissues or experimental conditions (such as elicitor treatment), the biosynthetic pathway can be inferred. researchgate.netmdpi.com

This approach allows for a holistic view of the metabolic network and can lead to the discovery of novel pathway intermediates and related compounds. mdpi.com

Biotransformation Studies of this compound by Microorganisms or Plant Cell Cultures

Biotransformation utilizes microorganisms (fungi, bacteria) or plant cell cultures as biocatalysts to perform specific chemical modifications on a substrate molecule. nih.govresearchgate.net This technique is valuable for producing novel derivatives with potentially enhanced biological activity and for mimicking mammalian metabolism. researchgate.net Although no studies have specifically investigated the biotransformation of this compound, its likely metabolic fate can be predicted based on extensive research on the ursane triterpenoid skeleton. nih.govresearchgate.net

The primary biotransformation reactions expected for this compound are:

Ester Hydrolysis: The most probable initial step is the cleavage of the ester bond by microbial or plant esterases, releasing the parent triterpene alcohol, α-amyrin, and benzoic acid.

Hydroxylation: Following hydrolysis, the α-amyrin core would be susceptible to hydroxylation at various positions on the carbon skeleton. Microbial systems, particularly fungi like Aspergillus, Nocardia, and Umbelopsis, are highly proficient at introducing hydroxyl groups onto unactivated carbon atoms with high regio- and stereoselectivity. nih.gov Common sites of hydroxylation on the ursane skeleton include C-1, C-7, and C-11.

Oxidation: The 3β-hydroxyl group of the resulting α-amyrin could be oxidized to a ketone, forming α-amyrone (Urs-12-en-3-one). nih.gov

These modifications generate a panel of new, more polar derivatives. Plant cell cultures are also capable of performing similar hydroxylation and oxidation reactions on triterpenoid substrates. researchgate.net Such biotransformation studies are essential for exploring the chemical diversity that can be generated from a single natural product scaffold.

Table 2: Predicted Biotransformation Products of this compound
Reaction TypeCatalyst SystemPotential Product(s)Significance
Ester HydrolysisMicrobial/Plant Esterasesα-Amyrin + Benzoic AcidInitial degradation/activation step
HydroxylationFungal/Bacterial P450 MonooxygenasesHydroxylated α-amyrin derivatives (e.g., at C-7, C-11)Generation of novel, more polar compounds
OxidationMicrobial/Plant Dehydrogenasesα-Amyrone (Urs-12-en-3-one)Modification of the C-3 functional group

Computational and in Silico Approaches in Urs 12 En 3beta Ol, Benzoate Research

Molecular Modeling and Docking Simulations for Target Prediction and Binding Affinity

Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as Urs-12-en-3beta-ol, benzoate (B1203000), might interact with a biological target, typically a protein or enzyme. This approach is fundamental in early-stage drug discovery for identifying potential mechanisms of action and predicting the binding affinity of a compound.

The process begins with obtaining the three-dimensional structures of both the ligand (Urs-12-en-3beta-ol, benzoate) and the potential protein targets. Docking algorithms then systematically sample a vast number of orientations and conformations of the ligand within the protein's binding site. Each of these poses is evaluated using a scoring function, which estimates the binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction.

For a molecule like this compound, these simulations can help researchers:

Identify Potential Targets: By screening the compound against a library of known protein structures, researchers can generate hypotheses about its biological targets.

Understand Binding Modes: Docking can reveal the specific amino acid residues involved in the interaction, showing hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Estimate Binding Affinity: The scoring functions provide a quantitative estimate of how strongly the compound binds to the target, which is crucial for predicting its potential efficacy.

Molecular docking is a method that can determine the optimal orientation of one molecule when bound to another to form a stable complex. mendeley.com The insights gained from these simulations can guide further experimental validation, such as in vitro enzyme inhibition assays, to confirm the predicted activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key structural features, or "descriptors," that influence activity, QSAR models can predict the potency of novel, unsynthesized analogues.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Compilation: A series of structurally related analogues would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These can include physicochemical properties (e.g., LogP for hydrophobicity, molar refractivity for steric properties), electronic properties, and topological indices.

Model Development: Statistical methods are used to build an equation that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

A study on eugenyl benzoate derivatives, for instance, developed a QSAR equation where hydrophobicity (LogP) and steric parameters (CMR) were found to significantly affect cytotoxic activity. nih.gov A similar approach for this compound analogues could yield a predictive model to guide the design of new compounds with enhanced activity.

Table 1: Hypothetical QSAR Data for this compound Analogues This table is illustrative and does not represent real experimental data.

CompoundModification (R-group)LogPMolar Refractivity (CMR)Observed Activity (IC50, µM)Predicted Activity (IC50, µM)
Analog 1-H8.516015.214.8
Analog 2-OH8.116112.512.9
Analog 3-Cl9.016518.117.9
Analog 4-CH38.916516.817.0

Cheminformatics and Virtual Screening for Novel Analogues

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. When combined with virtual screening, it becomes a powerful tool for discovering novel compounds with desired properties. Using this compound as a starting point, researchers can search massive chemical databases like PubChem, which contains millions of unique chemical structures. nih.gov

Virtual screening campaigns for novel analogues can be performed using several strategies:

Similarity Searching: This approach identifies molecules in a database that are structurally similar to the query molecule (this compound) based on chemical fingerprints. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can be built based on the structure of this compound and its interaction with a known target. The model is then used as a 3D query to find other molecules that fit these spatial constraints.

Structure-Based Virtual Screening: If a 3D structure of a relevant biological target is known, a library of compounds can be computationally docked into the binding site. Compounds are then ranked based on their predicted binding affinity, allowing for the identification of potentially active molecules with diverse chemical scaffolds.

These in silico screening methods allow for the rapid and cost-effective evaluation of vast numbers of compounds, prioritizing a smaller, more manageable set for subsequent experimental testing. nih.gov

Bioinformatics Approaches for Related Biosynthetic Pathway Analysis

The ursane-type triterpene skeleton of this compound is synthesized in plants through a complex biosynthetic pathway. Bioinformatics provides the tools to dissect these pathways by analyzing genomic and transcriptomic data.

The biosynthesis of triterpenes begins with the cyclization of 2,3-oxidosqualene (B107256). researchgate.net This crucial step is catalyzed by enzymes known as oxidosqualene cyclases (OSCs). Specifically, the formation of the α-amyrin skeleton (the precursor to the "Urs-12-en-3beta-ol" portion of the target compound) is catalyzed by α-amyrin synthase, a type of OSC.

Bioinformatics approaches are used to:

Identify Pathway Genes: By searching genome and transcriptome databases for sequences similar to known OSCs, researchers can identify candidate genes responsible for triterpene synthesis in a specific organism. newswise.commdpi.com

Functional Characterization: The function of these candidate genes is often confirmed by heterologous expression in host organisms like yeast (Saccharomyces cerevisiae). mdpi.com

Pathway Elucidation: The α-amyrin skeleton undergoes further modifications, such as oxidations, which are typically catalyzed by cytochrome P450 monooxygenases (CYPs). newswise.com Multi-omics approaches that combine transcriptomics and metabolomics can help identify the specific CYPs involved in decorating the triterpene backbone. newswise.com The final "benzoate" group is added via the action of a transferase enzyme.

Understanding this pathway at a genetic level is vital for efforts aimed at metabolic engineering to enhance the production of these compounds in heterologous systems. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered for further development, it is crucial to assess its drug-like properties, including its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. In silico tools provide a rapid, preliminary assessment of these properties, helping to identify potential liabilities early in the discovery process. nih.gov

Web-based platforms like SwissADME are widely used to predict the physicochemical and pharmacokinetic properties of a molecule based on its structure. rjptonline.orgresearchgate.net For this compound, these tools can calculate key parameters that influence its ADME profile.

Key predicted properties include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, LogP, and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to have good oral bioavailability.

Polar Surface Area (TPSA): TPSA is related to a molecule's ability to permeate cell membranes. A TPSA of less than 140 Ų is generally considered favorable for good oral absorption. rjptonline.org

Number of Rotatable Bonds: This parameter relates to the conformational flexibility of a molecule. Fewer than 10 rotatable bonds is often associated with better bioavailability.

Gastrointestinal (GI) Absorption: Models can predict whether a compound is likely to be well-absorbed from the human gastrointestinal tract.

Blood-Brain Barrier (BBB) Permeation: These predictions indicate whether a compound is likely to cross the blood-brain barrier and act on the central nervous system.

Table 2: Predicted ADME and Physicochemical Properties for this compound These values are estimations based on standard computational models and the known structure of the compound.

PropertyPredicted ValueSignificance
Molecular FormulaC37H54O2Basic chemical identity
Molecular Weight530.83 g/molViolates Lipinski's rule (>500)
LogP (Hydrophobicity)~9.15High lipophilicity; violates Lipinski's rule (>5)
Hydrogen Bond Donors0Complies with Lipinski's rule (<5)
Hydrogen Bond Acceptors2Complies with Lipinski's rule (<10)
Molar Refractivity165.4Indicator of polarizability and volume
Topological Polar Surface Area (TPSA)26.30 ŲPredicts good cell membrane permeability
Gastrointestinal AbsorptionLowPredicted based on high molecular weight and LogP
Blood-Brain Barrier PermeantYesHigh lipophilicity suggests potential to cross the BBB
Lipinski's Rule Violations2 (MW > 500, LogP > 5)Suggests potential issues with oral bioavailability

Future Directions and Research Gaps in Urs 12 En 3beta Ol, Benzoate Studies

Exploration of Undiscovered Natural Sources and Structural Variants

The vast majority of bioactive triterpenoids are sourced from native hosts through traditional extraction methods. researchgate.net Ursane-type triterpenoids, the structural class to which Urs-12-en-3beta-ol, benzoate (B1203000) belongs, are known to be distributed throughout the Rubiaceae family of plants. researchgate.net While traditionally extracted from flowering plants, there is a growing interest in exploring endophytic microorganisms as potential, underexplored sources of novel triterpenoids. researchgate.net These microbes, living within plant tissues, represent a promising frontier for discovering new structural variants or more efficient natural producers of known compounds.

Future research will likely focus on bioprospecting in unique ecological niches and employing advanced screening techniques to identify new plant and microbial sources. Furthermore, the exploration of structural variants of the parent molecule, α-amyrin, is a key research gap. nih.govresearchgate.net Understanding the natural diversity of related esters and other derivatives can provide crucial insights into structure-activity relationships and potentially lead to the discovery of compounds with enhanced properties. mdpi.com The initial diversifying step in the biosynthesis of these compounds is the cyclization of 2,3-oxidosqualene (B107256) by oxidosqualene cyclases (OSCs), which creates the foundational triterpenoid (B12794562) skeletons. nih.govnih.gov Subsequent modifications by enzymes like cytochrome P450s and acyltransferases lead to the vast array of structurally unique molecules found in nature. researchgate.net Investigating these enzymatic pathways in newly discovered organisms could reveal novel structural variants of Urs-12-en-3beta-ol, benzoate.

Advancements in Sustainable Synthesis and Biocatalytic Production

Traditional methods of obtaining triterpenoids, such as phytoextraction, often suffer from low efficiency and high energy consumption, making sustainable production a significant challenge. researchgate.netnih.gov Consequently, there is a substantial research thrust towards metabolic engineering and synthetic biology to create sustainable and cost-effective production platforms. researchgate.netresearchgate.netbohrium.com Heterologous hosts like the yeast Yarrowia lipolytica and the bacterium Escherichia coli are being engineered to produce amyrins, the precursors to this compound. nih.govbohrium.com

Advancements in this area focus on several key strategies:

Pathway Optimization: Overexpressing key genes in the mevalonate (B85504) (MVA) pathway, such as HMG1, ERG20, ERG9, and ERG1, can direct metabolic flux towards amyrin biosynthesis. nih.govresearchgate.net

Enzyme Engineering: Semi-rational protein engineering approaches can be used to augment the catalytic activity of crucial enzymes like amyrin synthases, leading to significantly higher production levels. nih.gov

Biocatalysis: The use of enzymes for synthesis offers high enantioselectivity and regioselectivity under mild conditions, avoiding harsh chemicals and unwanted byproducts. mdpi.com Future work will likely involve discovering and engineering specific enzymes, such as acyltransferases, that can efficiently catalyze the final benzoylation step to produce this compound.

These bioengineering technologies offer a green alternative for the large-scale production of valuable triterpenoids, aligning with sustainability goals. researchgate.netresearchgate.net

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

Understanding the precise biological mechanisms of triterpenoids requires a holistic approach that moves beyond single-target investigations. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is becoming essential for building a comprehensive picture of how these compounds interact with biological systems. nih.govnih.govrsc.org

Recent breakthroughs in sequencing and analytical technologies have greatly accelerated the study of natural plant products. nih.gov For triterpenoids, these integrated approaches can:

Elucidate Biosynthetic Pathways: By combining transcriptomics (gene expression) and metabolomics (metabolite profiles), researchers can identify and functionally characterize the genes and enzymes responsible for the biosynthesis and modification of compounds like this compound. nih.govnih.govmdpi.commdpi.com

Identify Molecular Targets: Analyzing changes in the proteome and metabolome of cells or tissues after treatment can help pinpoint the specific proteins and metabolic pathways that are modulated by the compound.

Uncover Regulatory Networks: Omics data can reveal the complex regulatory networks, including transcription factors, that control the production of triterpenoids in response to various stimuli. nih.govresearchgate.net

The application of these data-driven investigations will provide crucial insights into the evolution of specialized plant metabolism and pave the way for more targeted and effective applications of this compound. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

The accurate detection and quantification of pentacyclic triterpenoids in complex biological and environmental matrices present a significant analytical challenge. nih.govmdpi.com This is often due to their structural similarity to other natural products and their presence at low concentrations. xjtu.edu.cn While High-Performance Liquid Chromatography (HPLC) is a predominant method, future research will focus on enhancing its sensitivity and specificity, particularly for trace analysis. nih.govxjtu.edu.cn

Key areas for advancement in analytical techniques include:

Hyphenated Techniques: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying multiple triterpenoids simultaneously. mdpi.com Porous graphitic carbon has emerged as a promising stationary phase for the effective separation of these compounds. mdpi.com

Novel Detectors: While UV detection is common, its utility is limited for compounds lacking a strong chromophore. nih.gov Detectors like Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) provide more universal detection but can have their own limitations. nih.govmdpi.com Developing more sensitive and universally applicable detectors is a continuing goal.

Chemical Derivatization: To improve detection, especially in HPLC, chemical derivatization strategies are being explored. These methods modify the triterpenoid structure to enhance its chromatographic behavior or its response to a specific detector, thereby improving analytical performance. xjtu.edu.cndntb.gov.ua

Future developments will aim to create more rapid, cost-effective, and sensitive methods for the routine analysis of this compound and its metabolites in various samples. nih.govsci-hub.ru

TechniquePrimary Application in Triterpenoid AnalysisKey AdvantageReference
HPLC-MS/MSSimultaneous quantification of multiple PCTsHigh sensitivity and selectivity mdpi.com
Gas Chromatography (GC)Separation and identification (often requires derivatization)Suitable for volatile compounds nih.govsci-hub.ru
Capillary Electrophoresis (CE)Separation and analysisEconomical, short analysis time, high resolution nih.govsci-hub.ru
HPLC-ELSDDetection of compounds without UV chromophoresUniversal mass-based detection nih.govmdpi.com

Leveraging Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and natural product research. researchgate.netastrazeneca.com These computational tools can analyze vast and complex datasets far more efficiently than traditional methods, accelerating the entire research and development pipeline. mdpi.com

For compounds like this compound, AI and ML can be applied in several key areas:

Predictive Biology: Machine learning algorithms can be trained on existing data to predict the biological activities of novel or hypothetical structural variants, helping to prioritize which compounds to synthesize and test. wur.nl

Biosynthetic Pathway Engineering: AI can guide the creation of superior enzyme variants for biocatalytic production by analyzing structure-function relationships and predicting the effects of specific mutations. nih.gov

De Novo Design: Advanced AI models can design entirely new molecules with optimized properties, potentially leading to the development of next-generation therapeutics based on the triterpenoid scaffold. wur.nl

Data Integration and Analysis: AI is particularly adept at integrating and finding patterns within the large, multi-layered datasets generated by omics approaches, helping to formulate new hypotheses about a compound's mechanism of action. mdpi.com

By combining high-throughput screening with AI and ML, researchers can study a more diverse range of molecules and better predict their functions, ultimately accelerating the discovery and optimization of new therapeutic agents derived from natural sources. astrazeneca.com

Q & A

Q. How can researchers characterize the structural identity of URS-12-EN-3β-ol benzoate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm the triterpenoid backbone and benzoate esterification site. Compare spectral data with known ursane-type compounds .
  • Mass Spectrometry (MS): Employ High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., via ESI-TOF). For fragmentation analysis, use LC-MS/MS to identify ester cleavage patterns .
  • X-ray Crystallography: If single crystals are obtainable, resolve the absolute stereochemistry and confirm spatial arrangement of functional groups .

Q. What methods are recommended to assess the purity of URS-12-EN-3β-ol benzoate?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (e.g., 210–254 nm). Validate method specificity using spiked impurities .
  • Thin-Layer Chromatography (TLC): Screen for impurities with silica gel plates and derivatization agents (e.g., sulfuric acid-vanillin) to visualize spots under UV .
  • Elemental Analysis: Confirm elemental composition (C, H, N) within ±0.4% theoretical values to ensure purity .

Q. What key analytical techniques are used to quantify URS-12-EN-3β-ol benzoate in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize ionization parameters (e.g., ESI in positive mode) and quantify using deuterated internal standards (e.g., URS-12-EN-3β-ol benzoate-d12) to correct for matrix effects .
  • Validation Parameters: Include linearity (R² >0.99), accuracy (85–115%), precision (RSD <15%), and lower limit of quantification (LLOQ) tailored to biological samples (e.g., plasma, tissue homogenates) .

Advanced Research Questions

Q. How to design experiments investigating the metabolic pathways of URS-12-EN-3β-ol benzoate?

Methodological Answer:

  • Multi-Omic Approaches:
    • Metagenomics: Analyze gut microbiome involvement using fecal samples and shotgun sequencing to identify benzoate-catabolizing genes (e.g., benA, catA) .
    • Metabolomics: Apply untargeted LC-HRMS to detect phase I/II metabolites (e.g., hydroxylated derivatives, glucuronides) in liver microsomes or urine .
  • Isotopic Labeling: Use ¹³C-labeled benzoate to trace metabolic flux via β-ketoadipate pathways in microbial consortia .

Q. How can researchers resolve contradictions in pharmacological data for URS-12-EN-3β-ol benzoate?

Methodological Answer:

  • Comparative In Vitro/In Vivo Studies: Replicate conflicting results (e.g., hepatoprotective vs. cytotoxic effects) under standardized conditions (pH, temperature, cell lines) .
  • Dose-Response Analysis: Use Hill equation modeling to assess EC50 shifts across experimental setups .
  • Assay Validation: Cross-validate findings with orthogonal methods (e.g., ELISA for cytokine profiling vs. transcriptomics) .

Q. What strategies ensure robust validation of analytical methods for URS-12-EN-3β-ol benzoate?

Methodological Answer:

  • ICH Guidelines Compliance: Follow Q2(R1) parameters:

    Parameter Method Acceptance Criteria
    SpecificityPeak purity via DAD/HRMSNo co-elution with impurities
    Linearity6-point calibration curveR² ≥0.998
    AccuracySpike-recovery in triplicate95–105% recovery
    PrecisionIntra-/inter-day RSD<5% (intra), <10% (inter)

Q. How to optimize the synthetic route for URS-12-EN-3β-ol benzoate?

Methodological Answer:

  • Esterification Conditions: Test catalysts (e.g., DMAP, DCC) and solvents (e.g., dry DCM) under inert atmospheres. Monitor reaction progress via TLC .
  • Green Chemistry Principles: Replace toxic solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .
  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What computational tools can predict the metabolic fate of URS-12-EN-3β-ol benzoate?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Pathway Mapping: Leverage KEGG and MetaCyc databases to annotate putative microbial degradation pathways (e.g., protocatechuate branch) .
  • Machine Learning: Train models on existing benzoate metabolism data to predict metabolite profiles .

Q. How to conduct a systematic literature review on URS-12-EN-3β-ol benzoate?

Methodological Answer:

  • Database Searches: Use PubMed, Scopus, and Web of Science with keywords (e.g., "urs-12-en-3β-ol benzoate metabolism" AND "triterpenoid derivatives") .

    05 文献检索Literature search for meta-analysis
    02:58
  • Tools for Visualization: Employ Research Rabbit to generate citation networks and identify key papers via content-based clustering .

    又快有准查文献|一个做文献综述的神仙网站:research rabbit
    01:21
  • Data Extraction: Create standardized spreadsheets to log experimental conditions, outcomes, and contradictions (e.g., conflicting bioactivity data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.